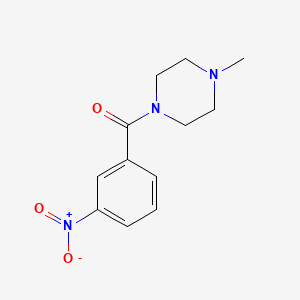

1-methyl-4-(3-nitrobenzoyl)piperazine

描述

Synthesis Analysis

The synthesis of 1-methyl-4-(3-nitrobenzoyl)piperazine and related compounds often involves stepwise chemical reactions that introduce the desired functional groups into the piperazine ring. The synthesis procedures typically utilize starting materials such as nitrobenzene derivatives and methylpiperazine under conditions that facilitate the formation of the nitrobenzoyl linkage. These methodologies can vary based on the desired substitution patterns and the specific chemical properties of the reactants and products involved.

Molecular Structure Analysis

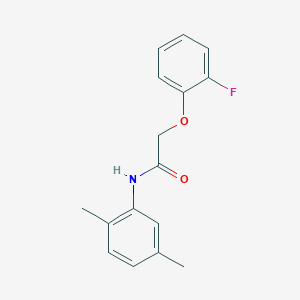

The molecular structure of this compound is characterized by the presence of a piperazine ring substituted with a methyl group and a 3-nitrobenzoyl moiety. This structure influences the compound's physical and chemical properties, including its melting point, solubility, and reactivity. The nitro group and the benzoyl group attached to the piperazine ring significantly impact the electronic distribution within the molecule, affecting its interaction with other chemical entities.

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity profile. These reactions can include nucleophilic substitution, where the nitro group or the carbonyl group in the benzoyl moiety acts as an electrophilic center, and other compounds with nucleophilic properties can react with it. Additionally, the presence of the nitro group allows for potential reduction reactions, transforming the nitro group into amino derivatives, which can further modify the compound's properties.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecular structure of the compound, particularly the interactions between the functional groups and the piperazine ring. The compound's solubility in polar or non-polar solvents, for example, is determined by the presence of the nitro and benzoyl groups, which can engage in hydrogen bonding and dipole-dipole interactions.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards other chemical species, are defined by its functional groups. The piperazine ring, being a secondary amine, exhibits basic properties, allowing it to react with acids to form salts. The nitro group adds to the compound's reactivity, making it susceptible to reduction reactions. The benzoyl group, on the other hand, can participate in acylation reactions, further expanding the compound's chemical versatility.

References

- Ninganayaka Mahesha et al. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: similar molecular structures but different intermolecular interactions. Acta Crystallographica Section E: Crystallographic Communications, 75, 202-207. Consensus.

- Hai-bo Wang et al. (2004). 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine. Acta Crystallographica Section E-structure Reports Online, 60. Consensus.

- M. Jotani et al. (2018). Supramolecular association in the triclinic (Z′=1) and monoclinic (Z′=4) polymorphs of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate. Zeitschrift für Kristallographie - Crystalline Materials, 234, 43-57. Consensus.

- Liu Ya-hu (2010). Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate. Fine chemicals. Consensus.

安全和危害

属性

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-5-7-14(8-6-13)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFLFPDRTOJXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354097 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93185-61-6 | |

| Record name | (4-methylpiperazin-1-yl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5620912.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620923.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)

![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)

![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)

![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)